molecular formula C7H7BrO3 B1595784 Methyl 5-bromo-3-methylfuran-2-carboxylate CAS No. 2528-01-0

Methyl 5-bromo-3-methylfuran-2-carboxylate

Cat. No. B1595784
CAS RN: 2528-01-0
M. Wt: 219.03 g/mol
InChI Key: GOGYIULQMOBHEO-UHFFFAOYSA-N
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Patent
US08309580B2

Procedure details

To a solution of methyl 3-methylfuran-2-carboxylate (5.6 g) in chloroform (40 mL) was added dropwise bromine (2.3 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 30 min, at room temperature for 1 hr, and at 50° C. overnight. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 10% ethyl acetate/hexane), and crystallized from ethyl acetate/hexane to give the title compound (5.3 g, 60%) as a white solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Br:11]Br.O>C(Cl)(Cl)Cl>[Br:11][C:5]1[O:4][C:3]([C:7]([O:9][CH3:10])=[O:8])=[C:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)OC
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min, at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 10% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(O1)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.